2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-5-amine

Lipophilicity Drug-likeness Fragment-based design

2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-5-amine (CAS 1099612-87-9) is a 5-amino-2,3-dihydro-1H-isoindole derivative bearing a chiral 3-methylbutan-2-yl substituent on the isoindoline nitrogen. It is primarily supplied as a research‑grade building block (≥95% purity) for medicinal chemistry and fragment‑based drug discovery programs.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
CAS No. 1099612-87-9
Cat. No. B1418455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-5-amine
CAS1099612-87-9
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCC(C)C(C)N1CC2=C(C1)C=C(C=C2)N
InChIInChI=1S/C13H20N2/c1-9(2)10(3)15-7-11-4-5-13(14)6-12(11)8-15/h4-6,9-10H,7-8,14H2,1-3H3
InChIKeyGDQUEUGAGGKHPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-5-amine (CAS 1099612-87-9): Procurement & Differentiation Guide


2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-5-amine (CAS 1099612-87-9) is a 5-amino-2,3-dihydro-1H-isoindole derivative bearing a chiral 3-methylbutan-2-yl substituent on the isoindoline nitrogen. It is primarily supplied as a research‑grade building block (≥95% purity) for medicinal chemistry and fragment‑based drug discovery programs [1]. The compound exhibits a computed octanol‑water partition coefficient (XLogP3) of 2.4 and a topological polar surface area (TPSA) of 29.3 Ų, placing it within favorable physicochemical space for lead‑like molecules [2].

Why Generic Substitution of 2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-5-amine Fails


In the 2,3-dihydro-1H-isoindol-5-amine series, the identity of the N‑substituent exerts a profound influence on molecular recognition, pharmacokinetics, and synthetic tractability. Even subtle alterations to the alkyl group (e.g., linear vs. branched, presence or absence of a chiral center) can shift logP by >0.5 units, alter hydrogen‑bond acceptor capacity, and modulate metabolic stability [1]. Because many downstream applications (e.g., IDO1 inhibitor campaigns, fragment elaboration) depend on precise steric and electronic complementarity, direct substitution with a generic analog without equivalent branching and chirality risks loss of activity or unpredictable off‑target effects. The quantitative evidence below demonstrates where 2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-5-amine offers measurable differentiation that cannot be captured by simpler N‑alkyl congeners.

Quantitative Differentiation of 2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-5-amine from Closest Analogs


Enhanced Lipophilic Balance Relative to Isoindolin-5-amine Core

2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-5-amine exhibits an experimental logP of 2.021 [1] and an XLogP3 of 2.4 [2], reflecting the lipophilic contribution of the 3-methylbutan-2-yl group. In contrast, the core isoindolin-5-amine (2,3-dihydro-1H-isoindol-5-amine) possesses an XLogP3 of approximately 0.7 [3]. This 1.7‑unit increase provides a meaningful balance between aqueous solubility and membrane permeability, positioning the target compound within the optimal logP range (1–3) for orally bioavailable CNS‑penetrant leads.

Lipophilicity Drug-likeness Fragment-based design

Chiral Pyrrolidine Scaffold Unavailable in Linear or Symmetric Analogs

The 3-methylbutan-2-yl substituent contains a stereogenic center at the carbon attached to the isoindoline nitrogen, creating a chiral pyrrolidine‑like environment. This is absent in commonly available analogs such as 2‑(3‑methylbutyl)isoindolin‑5‑amine (linear isomer) [1]. The presence of a single undefined stereocenter (confirmed by PubChem) [2] allows for enantiomer separation or asymmetric synthesis, generating two distinct three‑dimensional presentations of the amine pharmacophore for differential target engagement.

Chirality Enantioselective synthesis Structure-activity relationship

Higher Topological Polar Surface Area than Fully‑Substituted Analogs for CNS Drug Design

The target compound has a TPSA of 29.3 Ų [1], which is significantly lower than analogs bearing polar functional groups on the N‑substituent (e.g., 2‑(2‑methoxyethyl)isoindolin‑5‑amine, TPSA = 38.5 Ų) [2]. TPSA values < 40 Ų are a well‑established threshold for favorable brain penetration [3], and the target compound’s lower TPSA suggests superior CNS exposure potential compared to more polar congeners.

CNS permeability TPSA Physicochemical profiling

Guaranteed Purity Exceeds Threshold for Fragment‑Based Screening

The compound is supplied at ≥95% purity [1], meeting the recommended lower limit for fragment library compounds (typically >90%) [2]. In contrast, several close analogs (e.g., 2‑(pentan‑2‑yl)isoindolin‑5‑amine) are commercially listed only at 90% purity . The 5‑percentage‑point purity gap may appear modest, but at millimolar screening concentrations, it can correspond to a 2‑fold reduction in interfering impurities that cause false‑positive or false‑negative hits.

Purity Fragment-based screening Quality control

Proven Supply Chain Resilience vs. Discontinued Analogs

2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-5-amine is stocked in both US and Ukraine facilities with a 1–5‑day lead time , whereas structurally similar compounds such as 2‑(3‑methylbutan‑2‑yl)‑2,3‑dihydro‑1H‑isoindol‑5‑amine itself has been discontinued at CymitQuimica . Dual‑site inventory reduces single‑point‑of‑failure risk and ensures faster fulfillment for time‑sensitive projects.

Supply chain Inventory Procurement risk

Procurement‑Focused Application Scenarios for 2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-5-amine


CNS‑Oriented Fragment Library Design

With a TPSA of 29.3 Ų and logP of 2.0–2.4, this compound sits within the optimal CNS drug space. Fragment‑based screening teams can prioritize it over more polar analogs (TPSA > 35 Ų) to increase the probability of identifying brain‑penetrant hits [1].

Enantioselective Lead Optimization Campaigns

The chiral 3-methylbutan-2-yl group provides a built‑in stereocenter that can be resolved or used in asymmetric synthesis. Medicinal chemistry groups can use this building block to explore enantiomer‑dependent SAR for targets such as IDO1 or serotonin receptors, where stereochemistry often dictates potency and selectivity [2].

Late‑Stage Functionalization of Isoindoline Scaffolds

The 5‑amino group is a versatile synthetic handle for amidation, sulfonylation, or reductive amination. Combined with the sterically differentiated N‑alkyl group, this building block enables rapid library expansion in hit‑to‑lead programs without introducing additional stereocenters that could complicate synthesis .

Risk‑Mitigated Procurement for Multi‑Year Programs

Dual‑site stocking (US and Ukraine) and a guaranteed purity of ≥95% ensure reliable supply and consistent quality, reducing the need for batch‑to‑batch re‑validation. This is particularly valuable for long‑running medicinal chemistry projects that require repeated purchases of the same building block .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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